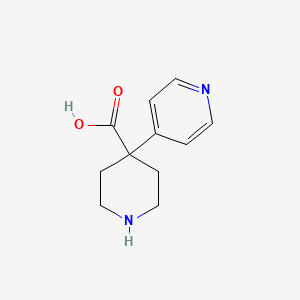
4-(Pyridin-4-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-4-yl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C11H14N2O2. It is a derivative of piperidine and pyridine, two important heterocyclic compounds. This compound is known for its unique structure, which combines the properties of both piperidine and pyridine rings, making it a valuable molecule in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)piperidine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pyridin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidine and pyridine compounds.
Aplicaciones Científicas De Investigación
4-(Pyridin-4-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain protein kinases, thereby affecting signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Piperidine-4-carboxylic acid: Shares the piperidine ring but lacks the pyridine moiety.
Pyridine-4-carboxylic acid: Contains the pyridine ring but lacks the piperidine moiety.
Pyrrolidine-4-carboxylic acid: Similar structure but with a five-membered ring instead of six
Uniqueness: 4-(Pyridin-4-yl)piperidine-4-carboxylic acid is unique due to its combination of both piperidine and pyridine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-pyridin-4-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-10(15)11(3-7-13-8-4-11)9-1-5-12-6-2-9/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) |
Clave InChI |
AOXNFUFIJLPKFW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


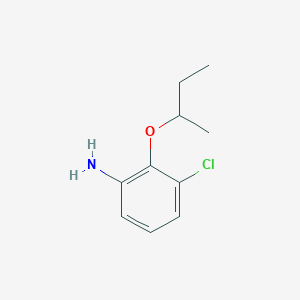

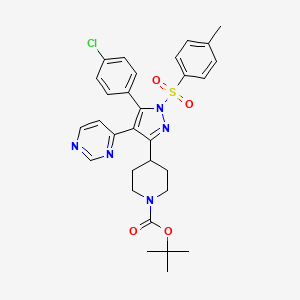
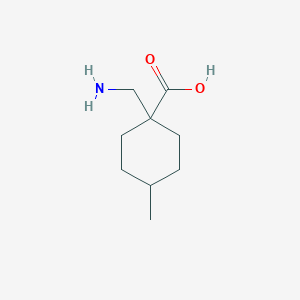
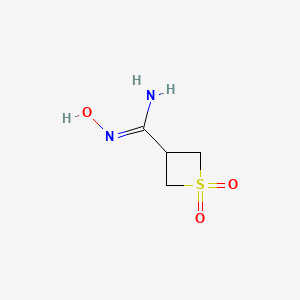

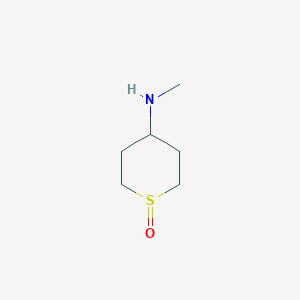



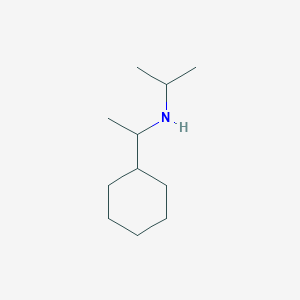
![3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13307057.png)
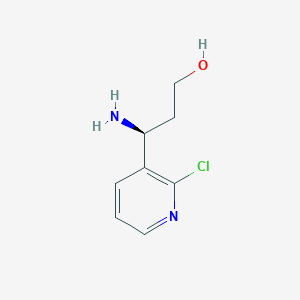
![2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13307062.png)
